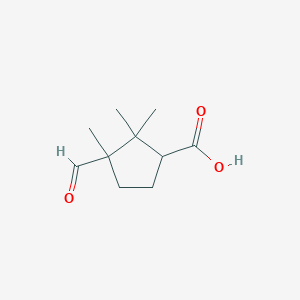
3-Formyl-2,2,3-trimethylcyclopentane-1-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Formyl-2,2,3-trimethylcyclopentane-1-carboxylic acid is a versatile chemical compound with the molecular formula C10H16O3 and a molecular weight of 184.23 g/mol . This compound is known for its unique molecular structure, which includes a formyl group and a carboxylic acid group attached to a cyclopentane ring with three methyl substituents .
Preparation Methods
The synthesis of 3-Formyl-2,2,3-trimethylcyclopentane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopentane Ring: The initial step involves the formation of the cyclopentane ring, which can be achieved through cyclization reactions.
Introduction of Methyl Groups: The next step involves the introduction of methyl groups at the 2, 2, and 3 positions of the cyclopentane ring. This can be done through alkylation reactions using methylating agents.
Formylation: The formyl group is introduced at the 3 position through formylation reactions, often using reagents like formic acid or formyl chloride.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
3-Formyl-2,2,3-trimethylcyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where the formyl or carboxylic acid groups are replaced by other functional groups using appropriate reagents.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Scientific Research Applications
3-Formyl-2,2,3-trimethylcyclopentane-1-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Formyl-2,2,3-trimethylcyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The formyl and carboxylic acid groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect biological processes, such as enzyme activity and signal transduction pathways .
Comparison with Similar Compounds
3-Formyl-2,2,3-trimethylcyclopentane-1-carboxylic acid can be compared with other similar compounds, such as:
2-Formyl-2,3,3-trimethylcyclopentane-1-carboxylic acid: This compound has a similar structure but with the formyl group at the 2 position.
3-Formyl-2,2,4-trimethylcyclopentane-1-carboxylic acid: This compound has a similar structure but with the methyl group at the 4 position.
3-Formyl-2,2,3-trimethylcyclopentane-1-methylcarboxylate: This compound has a similar structure but with a methyl ester group instead of a carboxylic acid group.
The uniqueness of 3-Formyl-2,2,3-trimethylcyclopentane-1-carboxylic acid lies in its specific arrangement of functional groups, which imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
Molecular Formula |
C10H16O3 |
|---|---|
Molecular Weight |
184.23 g/mol |
IUPAC Name |
3-formyl-2,2,3-trimethylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C10H16O3/c1-9(2)7(8(12)13)4-5-10(9,3)6-11/h6-7H,4-5H2,1-3H3,(H,12,13) |
InChI Key |
JNULWAKHWPQJGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CCC1(C)C=O)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















